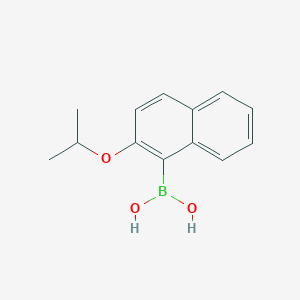
2-(Propan-2-yloxy)naphthalene-1-boronic acid
Vue d'ensemble
Description
“2-(Propan-2-yloxy)naphthalene-1-boronic acid” is a chemical compound with the CAS Number: 1084904-39-1 . Its IUPAC name is 2-isopropoxy-1-naphthylboronic acid . The molecular weight of this compound is 230.07 .
Synthesis Analysis
The synthesis of “2-(Propan-2-yloxy)naphthalene-1-boronic acid” could potentially involve Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for “2-(Propan-2-yloxy)naphthalene-1-boronic acid” is 1S/C13H15BO3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9,15-16H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.07 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including 2-(Propan-2-yloxy)naphthalene-1-boronic acid, are increasingly utilized in diverse areas of research . They have been used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This can lead to their utility in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas including biological labelling . This can be particularly useful in research involving the tracking and study of biological molecules.
Protein Manipulation and Modification
Boronic acids have been used for protein manipulation and modification . This can involve the alteration of protein structures or functions, which can be crucial in understanding biological processes and developing therapeutics.
Separation Technologies
Boronic acids have been used in separation technologies . This can involve the separation of different molecules based on their interactions with boronic acids, which can be useful in analytical chemistry and related fields.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This can involve the use of boronic acids as building blocks in the synthesis of drugs, particularly those targeting diseases related to protein functions.
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This can be particularly useful in the treatment of diabetes, where the controlled release of insulin can help manage blood sugar levels.
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-(Propan-2-yloxy)naphthalene-1-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The transition metal then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction in which it participates is a key step in many synthetic pathways, leading to a wide variety of organic compounds .
Result of Action
The result of the action of 2-(Propan-2-yloxy)naphthalene-1-boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create a diverse range of organic compounds .
Action Environment
The efficacy and stability of 2-(Propan-2-yloxy)naphthalene-1-boronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a transition metal catalyst, the pH of the reaction environment, and the temperature . The Suzuki-Miyaura reaction, for instance, is known for its mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
(2-propan-2-yloxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BO3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVDICWVRLAXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxy)naphthalene-1-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate](/img/structure/B1464181.png)

![Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate](/img/structure/B1464187.png)
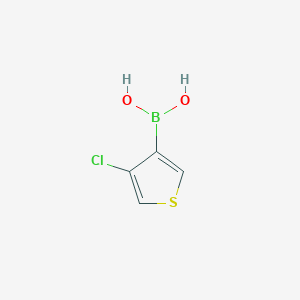
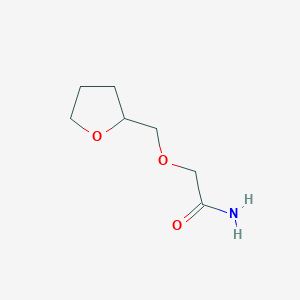
![3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B1464194.png)
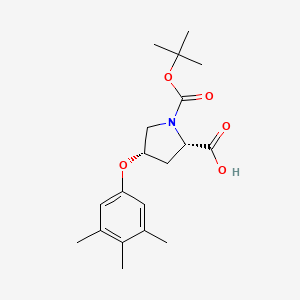
![11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1464196.png)
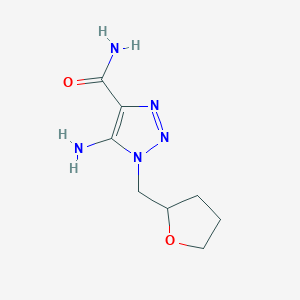
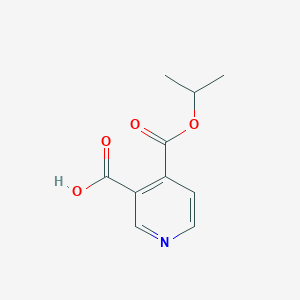
![2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B1464201.png)

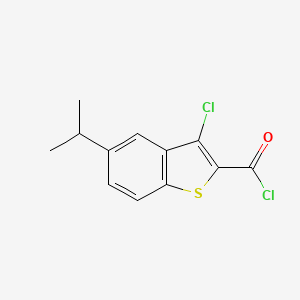
![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoic acid](/img/structure/B1464204.png)